

functional groups in 3-(Diethylamino)-2,2-dimethylpropan-1-ol

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Compound of Interest

Compound Name: 3-(Diethylamino)-2,2-dimethylpropan-1-ol

Cat. No.: B041345

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An In-depth Technical Guide to the Functional Groups of **3-(Diethylamino)-2,2-dimethylpropan-1-ol**

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in **3-(Diethylamino)-2,2-dimethylpropan-1-ol** (CAS No: 39067-45-3). This bifunctional organic compound possesses both a tertiary amine and a primary alcohol, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2][3][4][5]} This document will detail the structure, physicochemical properties, and spectroscopic characterization of its key functional groups. Detailed experimental protocols for identification and a logical diagram of the molecular structure are provided for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Functional Groups

The systematic IUPAC name for this compound is **3-(diethylamino)-2,2-dimethylpropan-1-ol**.^{[6][7]} Its molecular structure is characterized by a propan-1-ol backbone with two methyl groups at the C2 position and a diethylamino group at the C3 position.^[6] This arrangement classifies the molecule as a tertiary amino alcohol.^[6]

The two primary functional groups are:

- **Primary Alcohol (-OH):** A hydroxyl group is attached to a carbon that is bonded to only one other carbon atom. This group is a primary site for reactions such as oxidation to form aldehydes or carboxylic acids, and esterification to form esters.[\[6\]](#)[\[8\]](#)
- **Tertiary Amine (-N(CH₂CH₃)₂):** A nitrogen atom is bonded to three carbon atoms (one from the propyl chain and two from the ethyl groups). This group imparts basic properties to the molecule and can act as a nucleophile. Its tertiary nature prevents it from undergoing reactions typical of primary or secondary amines, such as acylation at the nitrogen atom.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **3-(Diethylamino)-2,2-dimethylpropan-1-ol** are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C ₉ H ₂₁ NO
Molecular Weight	159.27 g/mol
Appearance	Light yellow to yellow liquid
Boiling Point	226.6 °C at 760 mmHg
Density	0.875 g/cm ³
Flash Point	73.9 °C
Refractive Index	1.4414
CAS Number	39067-45-3

(Data sourced from multiple references[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#))

Experimental Protocols for Functional Group Identification

The identification and characterization of the alcohol and amine functional groups can be achieved through various spectroscopic and chemical methods.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the O-H and C-N bonds.

Methodology:

- A small sample of **3-(Diethylamino)-2,2-dimethylpropan-1-ol** is prepared as a thin film between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- The sample is scanned with infrared radiation, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum is analyzed for characteristic absorption bands.

Expected Results:

- Alcohol (-OH): A broad, strong absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration.
- Amine (C-N): A medium to weak absorption band in the region of 1000-1250 cm^{-1} corresponding to the C-N stretching vibration.
- Alkyl (C-H): Strong absorption bands in the region of 2850-2960 cm^{-1} due to C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of the functional groups.[6]

Methodology:

- A sample of approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3).
- Both ^1H NMR and ^{13}C NMR spectra are acquired using a high-field NMR spectrometer.
- The chemical shifts (δ), integration, and multiplicity of the signals are analyzed.

Expected ^1H NMR Signals:

- A broad singlet corresponding to the hydroxyl proton (-OH). Its chemical shift can vary depending on concentration and solvent.
- A singlet for the two methyl groups at the C2 position.
- A triplet and a quartet for the ethyl groups of the diethylamino moiety.
- Singlets or multiplets for the methylene protons (-CH₂-) of the propanol backbone.

Expected ¹³C NMR Signals:

- A signal for the carbon bearing the hydroxyl group (C1) in the range of 60-70 ppm.
- Signals for the carbons of the diethylamino group.
- A signal for the quaternary carbon (C2).
- Signals for the methyl carbons.

Visualization of Molecular Structure

The following diagram illustrates the structural relationship of the functional groups within **3-(Diethylamino)-2,2-dimethylpropan-1-ol**.

Figure 1: Molecular structure of 3-(Diethylamino)-2,2-dimethylpropan-1-ol highlighting the primary alcohol and tertiary amine functional groups.

Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and applications.^[6]

- The hydroxyl group can undergo oxidation to form 3-(diethylamino)-2,2-dimethylpropanal or further to the corresponding carboxylic acid.^{[6][8]} It is also a key site for esterification, as seen in the synthesis of the local anesthetic Nitracaine.^[6]
- The tertiary amine provides a basic center and can be protonated to form ammonium salts. Its presence is crucial for the biological activity of many derivatives, including its use as an intermediate for histamine H3 receptor antagonists and herbicides.^{[1][2][3][4][5]}

This unique combination of a sterically hindered primary alcohol and a tertiary amine makes **3-(Diethylamino)-2,2-dimethylpropan-1-ol** a versatile building block in organic synthesis.[6]

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